N-(4-cyanophenyl)-2-phenoxypropanamide
Description
N-(4-cyanophenyl)-2-phenoxypropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenoxy group at the second carbon and a 4-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities to other amide derivatives, such as enzyme inhibition (e.g., kinase or protease targets) or receptor modulation .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-15-5-3-2-4-6-15)16(19)18-14-9-7-13(11-17)8-10-14/h2-10,12H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYPNIQQKAJYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-phenoxypropanamide typically involves the reaction of 4-cyanophenylamine with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-cyanophenyl)-2-phenoxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
| Compound Name | Molecular Formula | Key Structural Differences | Biological Impact |
|---|---|---|---|
| N-(4-acetylphenyl)-2-phenoxypropanamide | C₁₇H₁₇NO₃ | Acetyl (-COCH₃) instead of cyano (-CN) | Reduced polarity; altered receptor binding due to ketone vs. nitrile group. |
| N-(4-fluorophenyl)-2-phenoxypropanamide | C₁₅H₁₄FNO₂ | Fluorine (-F) instead of cyano (-CN) | Enhanced metabolic stability but weaker electron-withdrawing effects. |
| N-(4-chlorophenyl)-2-phenoxypropanamide | C₁₅H₁₄ClNO₂ | Chlorine (-Cl) instead of cyano (-CN) | Increased lipophilicity; potential for improved membrane permeability. |
Variations in the Propanamide Chain
| Compound Name | Molecular Formula | Key Structural Differences | Biological Impact |
|---|---|---|---|
| N-(4-cyanophenyl)-2-methylprop-2-enamide | C₁₂H₁₁N₂O | Propenamide chain instead of phenoxypropanamide | Reduced steric bulk; possible higher reactivity but shorter half-life. |
| N-(4-cyanophenyl)-3-phenoxypropanamide | C₁₆H₁₄N₂O₂ | Phenoxy group at third carbon instead of second | Altered conformational flexibility; may affect target binding kinetics. |
Key Insight: The 2-phenoxypropanamide structure balances rigidity and flexibility, optimizing interactions with enzyme active sites compared to shorter or more rigid chains .
Compounds with Additional Rings or Moieties
| Compound Name | Molecular Formula | Key Structural Differences | Biological Impact |
|---|---|---|---|
| 2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide | C₁₈H₂₆N₄O | Piperazine ring added to the structure | Enhanced solubility and CNS penetration due to piperazine’s basicity. |
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | C₁₉H₁₇N₃O₃S | Thiazole ring instead of cyanophenyl | Diversified target profile (e.g., antimicrobial vs. anticancer). |
Key Insight: The absence of complex heterocycles in N-(4-cyanophenyl)-2-phenoxypropanamide simplifies synthesis while maintaining target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
